molecular formula C20H20N2O2 B7689258 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide

Cat. No. B7689258
M. Wt: 320.4 g/mol
InChI Key: RWKWJXNQEQJHMY-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as PTAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of quinoline-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is not fully understood. However, it is believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in oxidative stress. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to exhibit multiple biological activities, making it a potential candidate for the development of new drugs. However, the limitations include its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in scientific research. One potential direction is the development of new drugs based on the structure of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. Another potential direction is the investigation of the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide on other signaling pathways involved in various diseases. Additionally, the development of new methods for the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide could lead to improved yields and purity of the compound.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylacetic acid in the presence of a catalyst. The reaction proceeds via a condensation reaction, forming N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide as the final product. This method has been optimized to obtain high yields of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide with minimal impurities.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. These properties make N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-4-7-18(8-5-13)22(15(3)23)12-17-11-16-10-14(2)6-9-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWJXNQEQJHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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